

"literature review on 4,4'-Bis(3-aminophenoxy)biphenyl"

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Compound of Interest

Compound Name: 4,4'-Bis(3-aminophenoxy)biphenyl

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An In-depth Technical Guide to **4,4'-Bis(3-aminophenoxy)biphenyl**: Synthesis, Properties, and Applications in High-Performance Polymers

Introduction

4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) is a diamine monomer renowned for its role in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular architecture, featuring a rigid biphenyl core flanked by flexible ether linkages and reactive amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers.^[1] These characteristics make BAPB-derived polymers highly suitable for demanding applications in the aerospace, electronics, and automotive industries.^{[1][2]} This technical guide provides a comprehensive review of the synthesis of **4,4'-Bis(3-aminophenoxy)biphenyl**, its key properties, and its application in the formulation of advanced polymeric materials.

Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl

The synthesis of **4,4'-Bis(3-aminophenoxy)biphenyl** is typically a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the dinitro precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl. The subsequent step is the reduction of the nitro groups to amine groups to yield the final diamine monomer.^[1]

Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl

The precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, is synthesized via the reaction of 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene or p-chloronitrobenzene, in the presence of a base.^[1] A common method involves reacting m-dinitrobenzene and 4,4'-biphenol in a polar aprotic solvent like dimethylformamide (DMF) with an acid-binding agent such as potassium carbonate.^{[1][3]}

Step 2: Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl

The final step is the reduction of the nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl to amines. Catalytic hydrogenation is a widely used and efficient method for this transformation, offering high yields and purity.^[1] This process typically involves hydrogen gas in the presence of a metal catalyst. Another approach involves using hydrazine hydrate in the presence of a catalyst.^[3]

Experimental Protocols

Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

A detailed experimental protocol for a related isomer, 4,4'-Bis(4-nitrophenoxy)biphenyl, is provided in a patent, which can be adapted for the synthesis of the 3-nitro isomer.^[4]

- Reactants: Biphenol and p-nitrochlorobenzene are used as raw materials.^[4]
- Reaction Conditions: A salt-forming agent and a strong-polarity aprotic solvent are added and mixed under nitrogen protection. The mixture undergoes a reflux reaction for 3-5 hours at 130-140 °C.^[4]
- Work-up: Filtration is performed at a high temperature to remove residues. Deionized water is then dropwise added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.^[4]

Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl

The following protocol for the synthesis of the 4-amino isomer can be adapted for the 3-amino target compound.^[4]

- Reactants: 4,4'-bis(4-nitrophenoxy)biphenyl, an organic amine, Ni catalyst, and an ester organic solvent.^[4]

- **Reaction Conditions:** The reactants are mixed under nitrogen protection, and a heat preservation reaction is performed for 5-8 hours at a pressure of 10-20 atm and a temperature of 40-70 °C.[4]
- **Work-up:** After the reaction, filtration is performed, and the solvent is removed to obtain 4,4'-bis(4-aminophenoxy)biphenyl.[4]

A patent also describes a method using catalytic hydrogenation with a hydrogenation pressure of 0.5-5 MPa and a temperature of 25-100 °C in a solvent like tetrahydrofuran.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for **4,4'-Bis(3-aminophenoxy)biphenyl** and its derivatives.

Table 1: Physicochemical Properties of **4,4'-Bis(3-aminophenoxy)biphenyl**

Property	Value	Reference
CAS Number	105112-76-3	[5][6]
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₂	[5]
Molecular Weight	368.44 g/mol	[5]
Melting Point	147 °C	[5]
Appearance	White to reddish-yellow powder/crystal	[5]
Purity	>99%	[5][6]

Table 2: Reaction Parameters and Yields for Synthesis

Synthesis Step	Reactants	Solvent	Catalyst	Conditions	Yield	Reference
Dinitro Precursor	m-dinitrobenzene, 4,4'-biphenol	DMF	K ₂ CO ₃	-	-	[1][3]
Diamine (hydrogenation)	4,4'-Bis(3-nitrophenoxy)biphenyl, H ₂	Tetrahydrofuran	-	0.5-5 MPa, 25-100 °C	>90%	[3]
Diamine (hydrogenation)	4,4'-Bis(4-nitrophenoxy)biphenyl	Ethyl Acetate	Ni	15 atm, 40-60 °C	99.0%	[4]

Table 3: Thermal and Mechanical Properties of Polymers Derived from Related Diamines

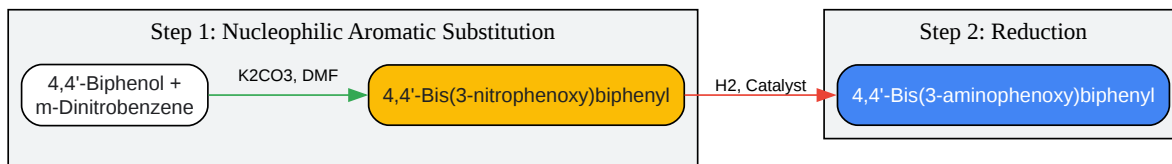
Polymer System	Glass Transition Temp. (T _g)	Thermal Decomposition Temp. (TGA)	Tensile Strength	Elongation at Break	Reference
MBAB-aramid	270.1 °C	449.6 °C	107.1 MPa	50.7%	[2]
PBAB-aramid	292.7 °C	465.5 °C	113.5 MPa	58.4%	[2]

Note: MBAB and PBAB are bis(4-aminophenoxy) benzene monomers, structurally related to BAPB.

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of **4,4'-Bis(3-aminophenoxy)biphenyl**.

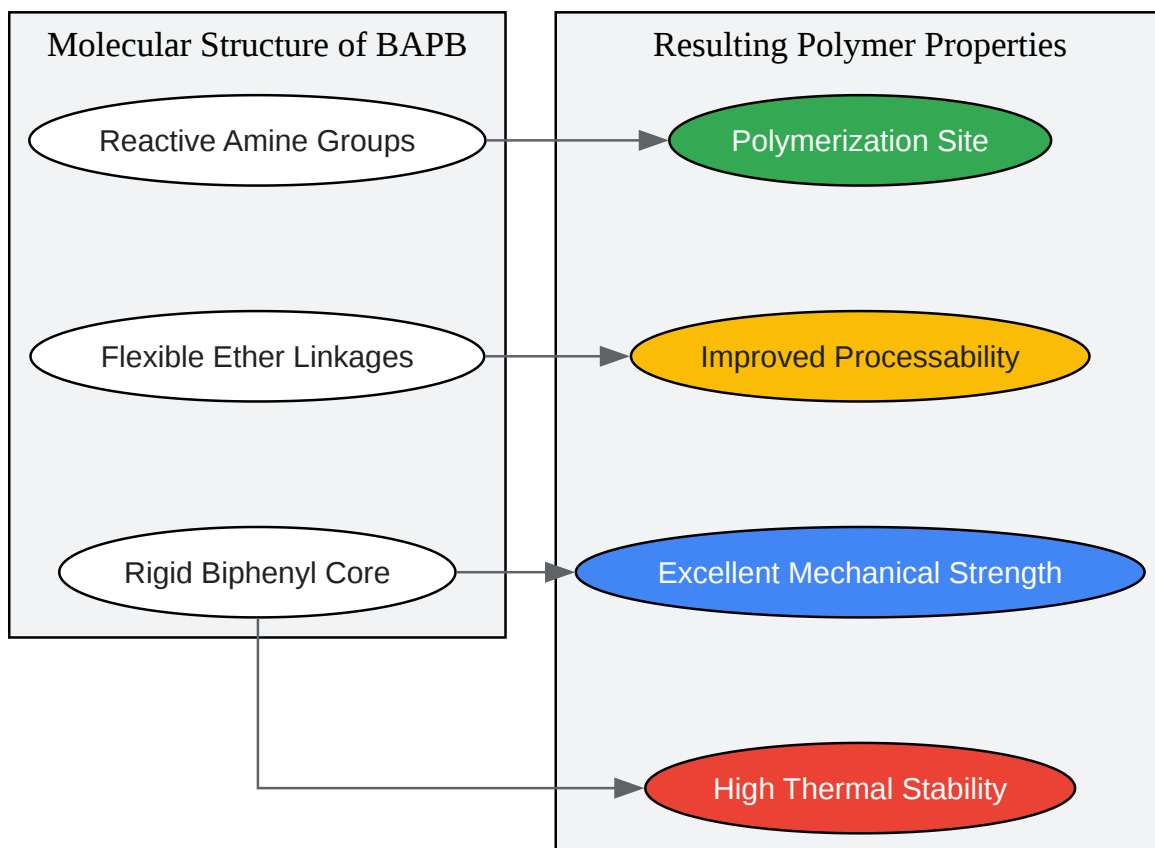
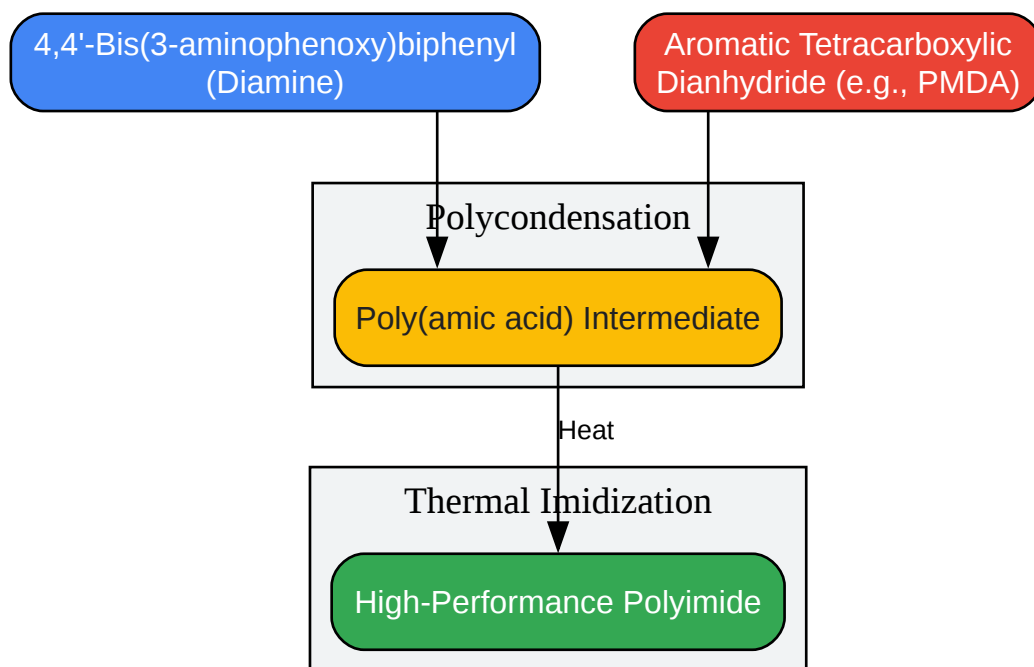


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Caption: Synthesis of **4,4'-Bis(3-aminophenoxy)biphenyl**.

Polymerization Workflow

This diagram shows the general workflow for synthesizing polyimides using **4,4'-Bis(3-aminophenoxy)biphenyl**.



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